![molecular formula C4H10N2O4 B3046783 L-Aspartic acid, monoammonium salt CAS No. 130296-88-7](/img/structure/B3046783.png)
L-Aspartic acid, monoammonium salt
Overview
Description
L-Aspartic acid, monoammonium salt , also known as L-Aspartic acid monosodium salt monohydrate , is a compound with the chemical formula HO₂CCH₂CH(NH₂)CO₂Na · H₂O . It is a white crystalline powder that contains a single sodium ion (Na⁺) and a water molecule (H₂O) as a hydrate. This compound is derived from the natural amino acid L-aspartic acid and is commonly used in various applications, including biopharmaceutical processing .
Synthesis Analysis
The synthesis of L-Aspartic acid, monoammonium salt involves the reaction between L-aspartic acid and sodium hydroxide (NaOH) . The carboxyl group of L-aspartic acid reacts with NaOH, resulting in the formation of the sodium salt. The monohydrate form indicates that one water molecule is associated with each sodium ion in the crystal lattice .
Molecular Structure Analysis
The molecular structure of L-Aspartic acid, monoammonium salt consists of an aspartic acid backbone (HO₂CCH₂CH(NH₂)CO₂) with a sodium ion (Na⁺) and a water molecule (H₂O) attached. The sodium ion provides charge balance, and the water molecule contributes to the hydrate form. The compound exhibits chirality due to the presence of the L-aspartic acid moiety .
Scientific Research Applications
Inhibition of Cardiac Enzymes
L-Aspartic acid and its salts, including the monoammonium salt, have been studied for their impact on cardiac enzymes. A study by Fedelešová, Džurba, and Ziegelhöffer (1975) found that D,L-aspartic acid and its potassium and magnesium salts inhibit the (Na+ + K+)-ATPase activity of the dog heart microsomal fraction enriched with sarcolemma. This effect is relevant for understanding cardiac enzyme regulation and potential therapeutic interventions in cardiac failure (Fedelešová, Džurba, & Ziegelhöffer, 1975).
Novel Hydrogels Synthesis
L-Aspartic acid has been used in the synthesis of novel hydrogels. Vakili and Rahneshin (2013) explored its application in developing temperature-responsive, pH-sensitive hydrogels with superabsorbency properties. These hydrogels, characterized by various techniques, have potential applications in drug delivery systems (Vakili & Rahneshin, 2013).
Biomineralization Studies
Tong et al. (2004) investigated the role of aspartic acid in the nucleation and growth of calcium carbonate, a key process in biomineralization. Their findings contribute to the understanding of the interaction between organic molecules and mineral formation, offering insights into new material synthesis strategies (Tong et al., 2004).
Enzymatic Synthesis Applications
L-Aspartic acid is also important in enzymatic synthesis processes. Veetil et al. (2013) explored its use in the enzymatic synthesis of N-substituted aspartic acids, which are crucial in the production of pharmaceuticals and other bioactive compounds. Their research contributes to the development of more efficient synthesis methods for these compounds (Veetil et al., 2013).
Chiral Sensing Applications
Zhao, Wang, and Zhang (2017) demonstrated the use of L-aspartic acid in the development of a homochiral metal-organic framework for enantioselective recognition of amino acids. This application is significant in chiral sensing and analytical chemistry (Zhao, Wang, & Zhang, 2017).
properties
IUPAC Name |
azanium;(3S)-3-amino-4-hydroxy-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.H3N/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H3/t2-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXUWDKAQDARCA-DKWTVANSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)[O-].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
130296-88-7, 159659-81-1 | |
Details | Compound: L-Aspartic acid, homopolymer, ammonium salt | |
Record name | L-Aspartic acid, ammonium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130296-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: L-Aspartic acid, homopolymer, ammonium salt | |
Record name | L-Aspartic acid, homopolymer, ammonium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159659-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Aspartic acid, monoammonium salt | |
CAS RN |
130296-88-7 | |
Record name | Monoammonium aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130296887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Aspartic acid, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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